molecular formula C11H13BrN2O3 B8449038 N-(4-bromo-3-nitrophenyl)pivalamide

N-(4-bromo-3-nitrophenyl)pivalamide

Cat. No.: B8449038
M. Wt: 301.14 g/mol
InChI Key: SOSMLOYWFSZDIJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-nitrophenyl)pivalamide is a brominated and nitrated aromatic amide characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to an aniline derivative substituted with bromine (Br) at the para position and a nitro (NO₂) group at the meta position.

Properties

Molecular Formula

C11H13BrN2O3

Molecular Weight

301.14 g/mol

IUPAC Name

N-(4-bromo-3-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13BrN2O3/c1-11(2,3)10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

SOSMLOYWFSZDIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, synthesis routes, physical properties, and applications of N-(4-bromo-3-nitrophenyl)pivalamide relative to other pivalamide derivatives documented in the literature.

Substituent Effects on Reactivity and Properties
Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
This compound* 4-Br, 3-NO₂ Bromo, nitro, pivalamide ~325.2 (calculated) Not reported
N-(3-Acetylphenyl)pivalamide 3-Acetyl Acetyl, pivalamide ~233.3 Not reported
N-(3-(2-Bromoacetyl)phenyl)pivalamide 3-(2-Bromoacetyl) Bromoacetyl, pivalamide ~314.2 Not reported
N-(4-Methyl-3’-CF₃-biphenyl-3-yl)pivalamide 4-Methyl, 3’-CF₃, biphenyl Trifluoromethyl, methyl, pivalamide ~363.4 77–83
N-(3-((Dimethylamino)methyl)-4-OH-phenyl)pivalamide 3-(Dimethylaminomethyl), 4-OH Hydroxyl, dimethylamino, pivalamide ~250.3 Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro and bromo groups in the target compound are strong EWGs, which increase electrophilicity at the aromatic ring compared to derivatives with electron-donating groups (e.g., methyl or hydroxyl). This enhances reactivity in nucleophilic substitution or coupling reactions .
  • However, bulky substituents (e.g., biphenyl in compounds) further limit solubility in polar solvents .
  • Thermal Stability : Melting points vary significantly; biphenyl derivatives (e.g., 122–125°C in ) exhibit higher thermal stability due to extended conjugation, whereas trifluoromethyl groups (77–83°C) reduce packing efficiency .

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